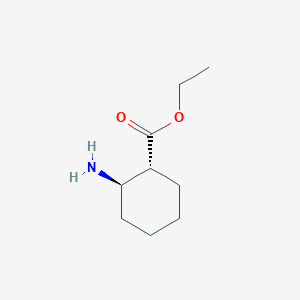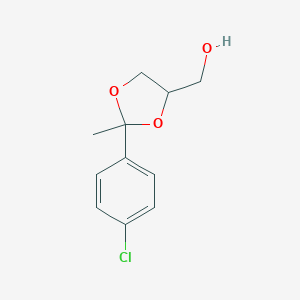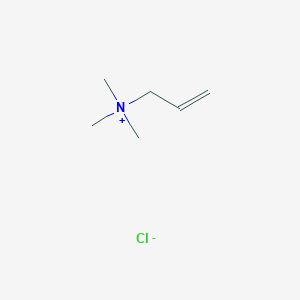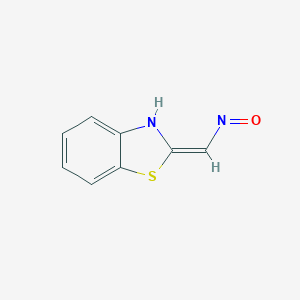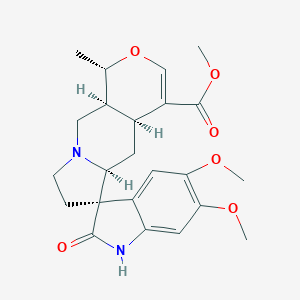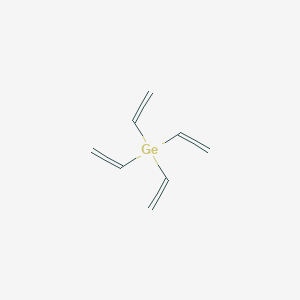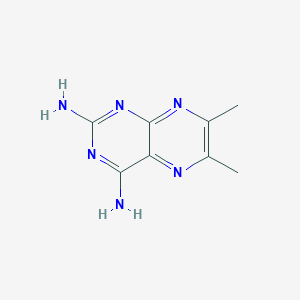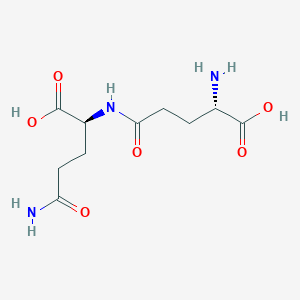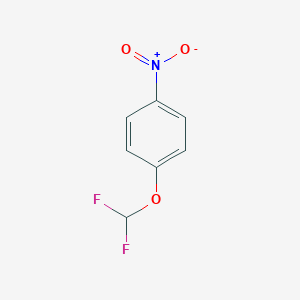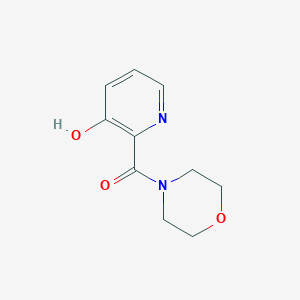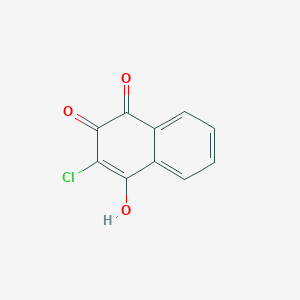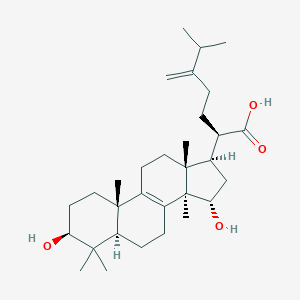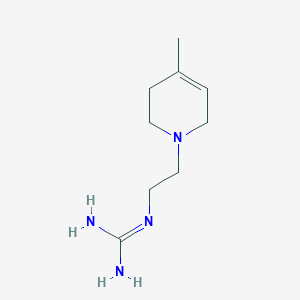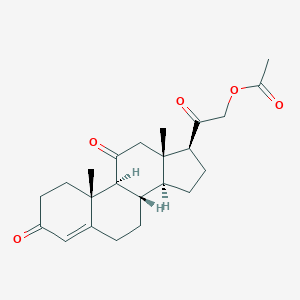
11-Dehydrocorticosterone acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Dehydrocorticosterone acetate (11-DCA) is a steroid hormone that is synthesized in the adrenal cortex of mammals. It is a precursor to the hormone aldosterone, which regulates sodium and potassium balance in the body. 11-DCA has been the subject of scientific research due to its potential therapeutic applications and its role in the regulation of blood pressure and fluid balance.
Aplicaciones Científicas De Investigación
Research on 11-Dehydrocorticosterone acetate has focused on its potential therapeutic applications, particularly in the treatment of hypertension and other cardiovascular diseases. Studies have shown that 11-Dehydrocorticosterone acetate has a similar mechanism of action to aldosterone, which regulates sodium and potassium balance in the body. This has led to research on the use of 11-Dehydrocorticosterone acetate as a potential replacement therapy for aldosterone in patients with adrenal insufficiency or other conditions that affect aldosterone production.
Mecanismo De Acción
11-Dehydrocorticosterone acetate acts on the mineralocorticoid receptor (MR) in the kidney, which regulates sodium and potassium balance in the body. When 11-Dehydrocorticosterone acetate binds to the MR, it increases the reabsorption of sodium and the excretion of potassium, resulting in an increase in blood volume and blood pressure. This mechanism of action is similar to that of aldosterone, which is why 11-Dehydrocorticosterone acetate is often referred to as a mineralocorticoid.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 11-Dehydrocorticosterone acetate has a number of biochemical and physiological effects in the body. It has been shown to increase the expression of genes involved in sodium and potassium transport in the kidney, leading to an increase in sodium reabsorption and potassium excretion. This results in an increase in blood volume and blood pressure, which can be beneficial in certain clinical situations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 11-Dehydrocorticosterone acetate in lab experiments is that it has a similar mechanism of action to aldosterone, which makes it a useful tool for studying the regulation of sodium and potassium balance in the body. However, one limitation of using 11-Dehydrocorticosterone acetate is that it is a relatively unstable compound, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 11-Dehydrocorticosterone acetate. One area of interest is the development of new therapies for hypertension and other cardiovascular diseases that target the MR. Another area of interest is the role of 11-Dehydrocorticosterone acetate in the regulation of fluid balance in the body, particularly in conditions such as heart failure and cirrhosis. Additionally, research is needed to better understand the biochemical and physiological effects of 11-Dehydrocorticosterone acetate in the body, particularly in relation to its role as a precursor to aldosterone.
Métodos De Síntesis
The synthesis of 11-Dehydrocorticosterone acetate involves the conversion of cholesterol to pregnenolone, which is then converted to 11-Dehydrocorticosterone acetate through a series of enzymatic reactions in the adrenal cortex. The exact mechanism of these reactions is still not fully understood, but research has identified several enzymes involved in the process, including 11β-hydroxylase and aldosterone synthase.
Propiedades
Número CAS |
1173-27-9 |
|---|---|
Nombre del producto |
11-Dehydrocorticosterone acetate |
Fórmula molecular |
C23H30O5 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-18,21H,4-9,11-12H2,1-3H3/t16-,17-,18+,21+,22-,23-/m0/s1 |
Clave InChI |
DOETVHHSMBAUKN-GHBJZYDUSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
SMILES canónico |
CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



